4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a phenanthrene moiety attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine typically involves the coupling of phenanthrene derivatives with pyridine-based ligands. One common method is the solvothermal synthesis, where the reactants are heated in a solvent under high pressure to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may include batch reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce phenanthrene-based alcohols.
Scientific Research Applications
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic processes and exhibit unique electronic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of a phenanthrene moiety.
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d1′,2′-f][1,3,2]dioxaphosphepin-4-oxide: Contains a phenanthrene group but differs in its overall structure and functional groups.
Uniqueness
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is unique due to its combination of phenanthrene and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.
Properties
Molecular Formula |
C29H19N3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C29H19N3/c1-2-10-22-20(9-1)17-25(24-12-4-3-11-23(22)24)21-18-28(26-13-5-7-15-30-26)32-29(19-21)27-14-6-8-16-31-27/h1-19H |
InChI Key |
HBEYOIGNDGDLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Origin of Product |
United States |
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